N-(1,3,3-triphenylpropyl)urea
Description
N-(1,3,3-Triphenylpropyl)urea is a urea derivative characterized by a propyl backbone substituted with three phenyl groups at the 1, 3, and 3 positions. The urea moiety (-NHCONH-) is linked to the central carbon of the triphenylpropyl chain. This structural motif confers unique steric and electronic properties, distinguishing it from simpler alkyl or aryl-substituted ureas.
Properties
IUPAC Name |
1,3,3-triphenylpropylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c23-22(25)24-21(19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,20-21H,16H2,(H3,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWQJEIQQVUVFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)NC(=O)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in Urea-Based Agrochemicals
Urea derivatives are widely used in agrochemicals. For example:
Key Differences :
- Substituent Bulk: N-(1,3,3-Triphenylpropyl)urea’s triphenylpropyl group introduces significant steric hindrance compared to the smaller dimethyl or isopropyl groups in fenuron and isoproturon.
- Lipophilicity : The three phenyl groups enhance lipophilicity, which could improve membrane permeability in biological systems but reduce aqueous solubility.
Comparison with Diisopropyl-Substituted Ureas
3-(3-Chlorophenyl)-1,1-diisopropylurea ():
- Structure : Features a chlorophenyl group and two isopropyl substituents on the urea nitrogen.
- Molecular Formula : C₁₃H₁₉ClN₂O (average mass: 254.76 g/mol).
Key Differences :
- Electronic Effects : The electron-withdrawing chloro group in 3-(3-chlorophenyl)-1,1-diisopropylurea contrasts with the electron-rich phenyl groups in this compound. This difference could influence reactivity in nucleophilic substitution or hydrogen-bonding interactions.
Key Differences :
- Synthetic Complexity : this compound’s synthesis likely requires multi-step functionalization of the propyl chain, contrasting with the straightforward coupling in Product 13.
- Electronic Modulation : The methoxy group in Product 14 enhances electron density on the aryl ring, whereas the triphenylpropyl group in the target compound may prioritize steric stabilization over electronic effects.
Pharmacological Analogues
Cannabinoid Inverse Agonists ():
- SR144528 : Contains a bicycloheptane and chlorophenylpyrazole moiety.
- Sch225336 : Features bis-sulfone and methoxyphenyl groups.
Key Differences :
- Receptor Selectivity: The triphenylpropyl group in this compound may interact differently with cannabinoid receptors compared to the sulfonyl or pyrazole groups in SR144528 and Sch225334. Steric bulk could limit binding to specific receptor subtypes.
- Pharmacokinetics : Increased lipophilicity may prolong half-life but hinder solubility in aqueous biological matrices.
Physicochemical Properties (Inferred from Analogues)
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